molecular formula C9H12N2O B13591300 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-one

1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-one

Cat. No.: B13591300
M. Wt: 164.20 g/mol
InChI Key: UTVJSJRJEHHANG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-one is an organic compound that features a cyclopropyl group attached to an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-one typically involves the reaction of cyclopropyl ketones with imidazole derivatives. One common method involves the reaction of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one with cyclopropyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with biological macromolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-cyclopropyl-2-(1-methylimidazol-2-yl)ethanone

InChI

InChI=1S/C9H12N2O/c1-11-5-4-10-9(11)6-8(12)7-2-3-7/h4-5,7H,2-3,6H2,1H3

InChI Key

UTVJSJRJEHHANG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CC(=O)C2CC2

Origin of Product

United States

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